Cas no 896161-19-6 (Benzoic acid, 3-cyclopropyl-5-fluoro-)

Benzoic acid, 3-cyclopropyl-5-fluoro-, is a fluorinated aromatic carboxylic acid derivative featuring a cyclopropyl substituent at the 3-position. This compound is of interest in pharmaceutical and agrochemical research due to its unique structural features, which combine the reactivity of a carboxylic acid with the steric and electronic effects of both fluorine and a cyclopropyl group. The fluorine atom enhances metabolic stability and lipophilicity, while the cyclopropyl moiety can influence conformational properties and binding interactions. These characteristics make it a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its purity and stability under standard conditions further support its utility in synthetic applications.
Benzoic acid, 3-cyclopropyl-5-fluoro- structure
896161-19-6 structure
Product Name:Benzoic acid, 3-cyclopropyl-5-fluoro-
CAS No:896161-19-6
MF:C10H9FO2
MW:180.175666570663
CID:1943233
PubChem ID:67395447
Update Time:2025-06-07

Benzoic acid, 3-cyclopropyl-5-fluoro- Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 3-cyclopropyl-5-fluoro-
    • 3-cyclopropyl-5-fluorobenzoic acid
    • 3-CYCLOPROPYL-5-FLUORO-BENZOICACID
    • 3-CYCLOPROPYL-5-FLUORO-BENZOIC ACID
    • 896161-19-6
    • DB-315343
    • WGCMBBTUKLLMLF-UHFFFAOYSA-N
    • AT26931
    • EN300-705542
    • SCHEMBL2407201
    • Inchi: 1S/C10H9FO2/c11-9-4-7(6-1-2-6)3-8(5-9)10(12)13/h3-6H,1-2H2,(H,12,13)
    • InChI Key: WGCMBBTUKLLMLF-UHFFFAOYSA-N
    • SMILES: FC1C=C(C(=O)O)C=C(C=1)C1CC1

Computed Properties

  • Exact Mass: 180.05865769g/mol
  • Monoisotopic Mass: 180.05865769g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 37.3Ų

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Additional information on Benzoic acid, 3-cyclopropyl-5-fluoro-

Benzoic acid, 3-cyclopropyl-5-fluoro- (CAS No. 896161-19-6): A Comprehensive Overview

Benzoic acid, 3-cyclopropyl-5-fluoro-, identified by its Chemical Abstracts Service (CAS) number 896161-19-6, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural features that include a cyclopropyl group at the 3-position and a fluoro substituent at the 5-position. These structural elements contribute to its distinct chemical properties and potential biological activities, making it a subject of extensive study and exploration.

The synthesis of Benzoic acid, 3-cyclopropyl-5-fluoro- involves sophisticated organic reactions that highlight the importance of fluorine chemistry in drug development. The introduction of fluorine atoms into aromatic compounds often enhances their metabolic stability, bioavailability, and binding affinity to biological targets. In the case of this compound, the cyclopropyl group adds another layer of complexity, influencing both its electronic distribution and steric interactions. This combination of structural features makes it an intriguing candidate for further investigation in various therapeutic areas.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of Benzoic acid, 3-cyclopropyl-5-fluoro- with greater accuracy. These studies suggest that the compound may exhibit inhibitory effects on certain enzymes and receptors, which could be exploited for the development of novel therapeutic agents. For instance, its potential interaction with cytochrome P450 enzymes has been a focus of interest due to the role these enzymes play in drug metabolism.

The use of Benzoic acid, 3-cyclopropyl-5-fluoro- as an intermediate in the synthesis of more complex molecules has also been explored. Researchers have demonstrated its utility in constructing heterocyclic frameworks, which are common motifs in many biologically active compounds. The fluoro substituent, in particular, has been shown to improve the binding affinity of these intermediates to target proteins, suggesting its importance in drug design.

In vitro studies have provided preliminary insights into the biological activity of Benzoic acid, 3-cyclopropyl-5-fluoro-. These studies indicate that the compound may possess anti-inflammatory and antioxidant properties, which are relevant to various chronic diseases. The cyclopropyl group has been implicated in modulating these effects by influencing the compound's interactions with biological membranes and signaling pathways. Further research is needed to fully elucidate these mechanisms and explore potential therapeutic applications.

The synthesis and characterization of Benzoic acid, 3-cyclopropyl-5-fluoro- have also contributed to the development of new synthetic methodologies. Techniques such as transition metal-catalyzed cross-coupling reactions have been employed to introduce the cyclopropyl and fluoro groups efficiently. These methods not only enhance the yield and purity of the compound but also provide valuable insights into green chemistry principles, which are increasingly important in pharmaceutical manufacturing.

The future prospects for Benzoic acid, 3-cyclopropyl-5-fluoro- are promising, with ongoing research aimed at expanding its applications in drug discovery and development. Collaborative efforts between academia and industry are expected to accelerate these endeavors, leading to innovative therapeutic solutions for various diseases. As our understanding of fluorinated compounds continues to grow, compounds like this are likely to play a pivotal role in shaping the future of medicinal chemistry.

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